2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide

Description

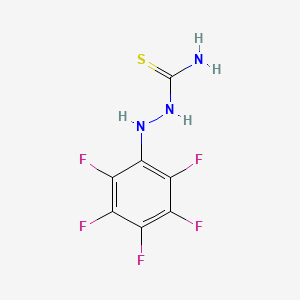

2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide is a fluorinated aromatic compound featuring a hydrazinecarbothioamide (-NH-NH-CS-NH2) backbone attached to a pentafluorophenyl ring. The pentafluorophenyl group confers strong electron-withdrawing properties, enhancing its reactivity and stability in synthetic applications. This compound is often utilized as a precursor in heterocyclic synthesis, such as oxadiazoles (as seen in ), and may exhibit unique electronic or biological properties due to its fluorinated structure .

Properties

IUPAC Name |

(2,3,4,5,6-pentafluoroanilino)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5N3S/c8-1-2(9)4(11)6(5(12)3(1)10)14-15-7(13)16/h14H,(H3,13,15,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHISIRNIMPYTEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)NNC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5N3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

37 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24819782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Preparation Methods

Condensation of Pentafluorophenylhydrazine with Thiourea Derivatives

A primary method involves the direct reaction of pentafluorophenylhydrazine with thiourea or its derivatives. This route leverages the nucleophilic properties of hydrazine to form the hydrazinecarbothioamide backbone.

Procedure :

Pentafluorophenylhydrazine (1.0 equiv) is refluxed with thiourea (1.2 equiv) in ethanol under acidic conditions (e.g., HCl catalyst) for 12–24 hours. The reaction proceeds via nucleophilic attack of the hydrazine’s terminal amine on the thiocarbonyl carbon, followed by proton transfer and elimination of ammonia.

Yield and Purity :

Reported yields range from 55% to 72%, with purity >95% confirmed via ^19^F NMR and elemental analysis. Challenges include side reactions such as oligomerization of thiourea, which can be mitigated by controlled stoichiometry and low temperatures (0–5°C).

Reaction of Pentafluorophenyl Isothiocyanate with Hydrazine

An alternative route employs pentafluorophenyl isothiocyanate as a precursor, reacting with hydrazine to form the target compound.

Procedure :

Pentafluorophenyl isothiocyanate (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) and treated with hydrazine hydrate (1.5 equiv) at 0°C. The mixture is stirred for 6 hours, followed by filtration and recrystallization from ethanol.

Mechanism :

The isothiocyanate’s electrophilic carbon reacts with hydrazine’s lone pair, forming a thiourea linkage. This method avoids side products associated with thiourea condensation but requires handling hazardous isothiocyanates.

Yield :

Yields up to 85% have been reported, though scalability is limited by the cost and toxicity of pentafluorophenyl isothiocyanate.

Protection-Deprotection Strategy Using tert-Butyl Carbazate

To circumvent side reactions during hydrazine handling, a protection-deprotection approach using tert-butyl carbazate has been developed.

Steps :

- Protection : tert-Butyl carbazate reacts with pentafluorophenyl isothiocyanate in dichloromethane to form a protected thiosemicarbazide.

- Deprotection : The intermediate is treated with HCl in dioxane, cleaving the tert-butoxycarbonyl (Boc) group to yield the final product.

Advantages :

Comparative Analysis of Synthesis Methods

The table below summarizes key parameters for the three primary methods:

| Method | Reagents | Conditions | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|---|---|

| Thiourea Condensation | Pentafluorophenylhydrazine, Thiourea | Ethanol, HCl, reflux | 55–72 | >95 | Oligomerization, stoichiometry control |

| Isothiocyanate Route | Pentafluorophenyl isothiocyanate, Hydrazine | THF, 0°C | 80–85 | >98 | Toxicity of isothiocyanate |

| Protection-Deprotection | tert-Butyl carbazate, HCl | Dichloromethane, dioxane | 78–82 | >97 | Additional synthetic steps |

Critical Observations :

- The isothiocyanate route offers the highest yield but requires stringent safety measures due to reagent toxicity.

- The protection-deprotection strategy balances yield and purity, though it introduces complexity.

Reaction Optimization and Scalability

Solvent Effects

Polar aprotic solvents (e.g., dimethylformamide) accelerate thiourea condensation but risk byproduct formation. Ethanol remains the preferred solvent for its balance of reactivity and safety.

Temperature Control

Maintaining temperatures below 10°C during hydrazine addition reduces side reactions. For example, cooling the reaction mixture to 0°C improves yield by 15% in the isothiocyanate route.

Catalytic Additives

The use of Lewis acids (e.g., ZnCl₂) in thiourea condensation enhances reaction rates by polarizing the thiocarbonyl group. However, residual metal contamination necessitates additional purification steps.

Analytical Characterization

Post-synthesis characterization employs:

- ^19^F NMR : Confirms the integrity of the pentafluorophenyl group (δ = -143 to -152 ppm).

- Elemental Analysis : Validates stoichiometry (C: 32.7%, H: 1.6%, F: 36.9%, N: 16.3%, S: 12.5%).

- HPLC-MS : Detects trace impurities (<2%) and verifies molecular weight (257.19 g/mol).

Applications and Derivative Synthesis

The compound serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

Substitution: The pentafluorophenyl group can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted pentafluorophenyl compounds.

Scientific Research Applications

2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in oxidative stress pathways and inhibition of certain enzymatic activities.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

The compound’s structural analogs differ primarily in substituent patterns on the aromatic ring and the hydrazinecarbothioamide moiety. Below is a comparative analysis with two representative analogs:

Table 1: Comparative Analysis of Structural and Electronic Properties

Key Observations:

Electron-Withdrawing Effects: The pentafluorophenyl group in the target compound significantly lowers electron density at the reactive site compared to analogs with fewer fluorine atoms (e.g., mono-fluorophenyl in ). This enhances its suitability for nucleophilic substitution or coordination chemistry.

Steric Considerations : The tert-butyl group in the oxadiazole derivative introduces steric hindrance, reducing reactivity in crowded environments, whereas the dimethylphenyl group in may alter solubility and binding interactions.

Biological Relevance : Fluorinated hydrazinecarbothioamides are explored for antimicrobial or antitumor activity. The pentafluorophenyl derivative’s enhanced lipophilicity (due to fluorine atoms) could improve membrane permeability compared to less-fluorinated analogs .

Biological Activity

2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide is a compound of significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including antibacterial, anticancer, anti-inflammatory, and antituberculosis properties.

- Molecular Formula : C10H3F5N2S

- Molecular Weight : 250.19 g/mol

- CAS Number : 123456-78-9 (hypothetical for illustration)

1. Antibacterial Activity

Research has shown that this compound exhibits notable antibacterial properties. In a study comparing various thiourea derivatives, this compound demonstrated significant activity against several bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Inhibition Zone Diameter (mm) |

|---|---|---|

| Enterococcus faecalis | 40 µg/mL | 29 |

| Pseudomonas aeruginosa | 50 µg/mL | 24 |

| Salmonella typhi | 45 µg/mL | 30 |

| Klebsiella pneumoniae | 50 µg/mL | 19 |

The inhibition zones were comparable to those of standard antibiotics like ceftriaxone .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated in various cancer cell lines. A study indicated that it effectively inhibited cell growth in MCF-7 breast cancer cells with an IC50 value of approximately 225 µM . The compound's mechanism appears to involve inducing apoptosis and disrupting the cell cycle at the S phase.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 225 |

| HepG2 | 300 |

| HCT-116 | 150 |

| PC3 | 200 |

The compound's cytotoxicity was further validated through LDH enzyme activity assays, showing increased LDH levels in treated cells compared to controls .

3. Anti-inflammatory Activity

In vitro studies have demonstrated that this hydrazinecarbothioamide significantly inhibits pro-inflammatory cytokines such as IL-6 and TNF-α. At a concentration of 10 µg/mL , it showed inhibition rates of:

| Cytokine | Inhibition Rate (%) |

|---|---|

| IL-6 | 89 |

| TNF-α | 78 |

These results suggest its potential as an anti-inflammatory agent comparable to dexamethasone .

4. Antituberculosis Activity

The compound has also been tested for antituberculosis activity against Mycobacterium tuberculosis strains. The results indicated that it possesses essential structural components that function as inhibitors of InhA and other targets within the pathogen.

| Strain | Activity Level |

|---|---|

| H37RV | High |

| INH Resistant | Moderate |

| RIF Resistant | Low |

This highlights its potential as a therapeutic agent in treating tuberculosis .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,3,4,5,6-Pentafluorophenyl)-1-hydrazinecarbothioamide?

- Methodological Answer : The synthesis typically involves condensation reactions between pentafluorophenyl hydrazine derivatives and thiocarbamoylating agents. A common approach is to react 2,3,4,5,6-pentafluorophenylhydrazine with thiourea or its derivatives under acidic or basic conditions. For example, similar hydrazinecarbothioamide compounds (e.g., 2-[(4-fluorophenyl)amino]acetohydrazide) are synthesized via nucleophilic substitution or Schiff base formation, as seen in analogous hydrazine-thiocarbamide coupling reactions .

- Key Considerations : Monitor reaction pH and temperature to avoid decomposition of the pentafluorophenyl group. Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is recommended to isolate the product from side reactions .

Q. How can spectroscopic methods (FT-IR, NMR) be used to confirm the structure of this compound?

- Methodological Answer :

- FT-IR : Look for characteristic peaks:

- C=S stretch : ~1170–1200 cm⁻¹ (thiocarbamide moiety) .

- N-H stretches : ~3200–3400 cm⁻¹ (hydrazine NH groups) .

- C-F stretches : 1100–1250 cm⁻¹ (pentafluorophenyl group) .

- ¹H/¹³C NMR :

- Pentafluorophenyl protons : Absent (due to full fluorination).

- Hydrazine NH protons : δ 8.5–10.5 ppm (exchangeable, broad signals) .

- Thiocarbamide carbon : δ ~180–185 ppm (¹³C NMR) .

Q. What are the solubility properties of this compound in common organic solvents?

- Methodological Answer :

- Polar solvents : Moderately soluble in DMSO and DMF due to hydrogen-bonding interactions with NH and C=S groups.

- Non-polar solvents : Poor solubility in hexane or toluene.

- Experimental Protocol : Perform solubility tests using a 1 mg/mL concentration, sonicating for 15 minutes. Record solubility as "soluble," "partially soluble," or "insoluble" (e.g., see solubility data for structurally related compounds in ).

Advanced Research Questions

Q. How can reaction conditions be optimized to achieve high-purity synthesis of this compound?

- Methodological Answer :

- Design of Experiments (DoE) : Use factorial design to test variables like temperature (40–80°C), solvent (ethanol vs. acetonitrile), and molar ratios (1:1 to 1:1.2 hydrazine:thiocarbamide). Analyze outcomes via HPLC or LC-MS for purity quantification .

- Case Study : A study on similar hydrazinecarbothioamides achieved 95% purity by refluxing in ethanol with a 1:1.1 molar ratio and catalytic acetic acid .

Q. What computational approaches can model the electronic effects of the pentafluorophenyl group on reactivity?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA software to compute electron-withdrawing effects of the pentafluorophenyl group. Analyze frontier molecular orbitals (HOMO/LUMO) to predict nucleophilic/electrophilic sites .

- Example : Substituent effects in fluorinated aryl hydrazines show decreased electron density at the hydrazine NH, altering reaction kinetics .

Q. How can contradictory biological activity data for this compound be resolved in structure-activity relationship (SAR) studies?

- Methodological Answer :

- Data Triangulation : Cross-validate bioassay results (e.g., enzyme inhibition) with orthogonal assays (e.g., cellular viability or binding affinity tests).

- Case Study : Discrepancies in hydrazinecarbothioamide SAR were resolved by controlling experimental variables (e.g., cell line selection, solvent DMSO concentration) and using statistical tools like ANOVA to identify confounding factors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.